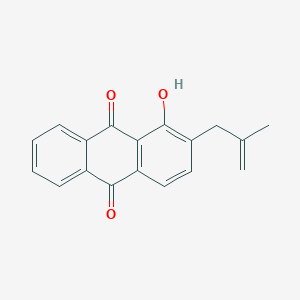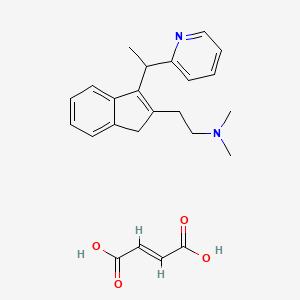
1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various plants, fungi, and lichens. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxyl group attached to the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of benzoic acid and 3,5-dihydroxybenzoic acid to form 1,3-dihydroxyanthracene-9,10-dione.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the 2, 3, 5, and 8 positions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
科学的研究の応用
1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death. The presence of multiple methoxy groups enhances its ability to penetrate cell membranes and exert its effects at the molecular level .
類似化合物との比較
- 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione
- 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
Comparison: 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione is unique due to the presence of four methoxy groups and a hydroxyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
139644-28-3 |
|---|---|
分子式 |
C19H18O7 |
分子量 |
358.3 g/mol |
IUPAC名 |
1-hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O7/c1-8-6-10(23-2)13-14(18(8)25-4)15(20)9-7-11(24-3)19(26-5)17(22)12(9)16(13)21/h6-7,22H,1-5H3 |
InChIキー |
IEQJWNREVVCVGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1OC)C(=O)C3=CC(=C(C(=C3C2=O)O)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)








![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)


